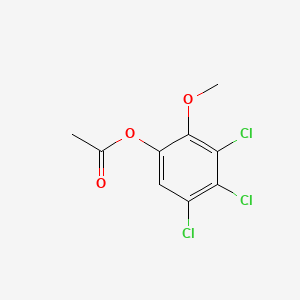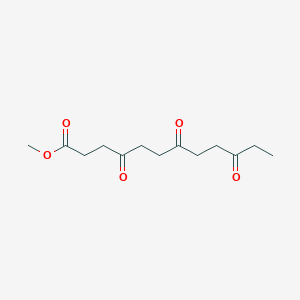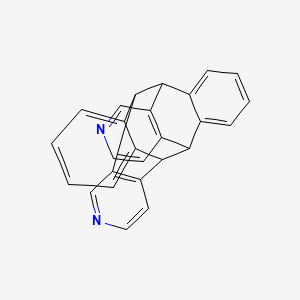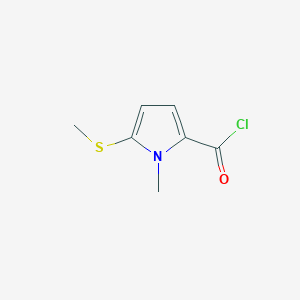
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride is an organic compound with a unique structure that includes a pyrrole ring substituted with a methyl group, a methylsulfanyl group, and a carbonyl chloride group
Preparation Methods
The synthesis of 1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the methyl and methylsulfanyl groups. The final step involves the introduction of the carbonyl chloride group under specific reaction conditions. Industrial production methods may utilize optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl chloride group to a primary alcohol or other reduced forms.
Substitution: The carbonyl chloride group can be substituted with various nucleophiles, leading to the formation of amides, esters, or other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride can be compared with similar compounds, such as:
1-Methyl-5-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but includes a carboxylic acid group instead of a carbonyl chloride group.
1-Methyl-5-(methylsulfanyl)-1H-1,4,2-diazaphosphole: This compound features a diazaphosphole ring, offering different chemical properties and reactivity
Properties
CAS No. |
86187-04-4 |
|---|---|
Molecular Formula |
C7H8ClNOS |
Molecular Weight |
189.66 g/mol |
IUPAC Name |
1-methyl-5-methylsulfanylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-9-5(7(8)10)3-4-6(9)11-2/h3-4H,1-2H3 |
InChI Key |
BPTLASOWXJOYEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1SC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


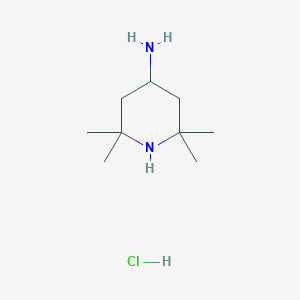
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
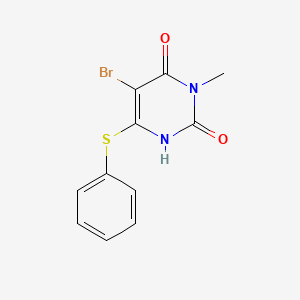
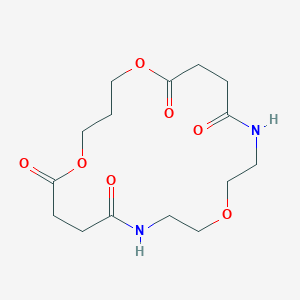
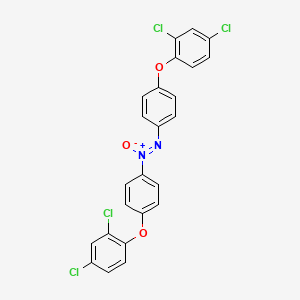
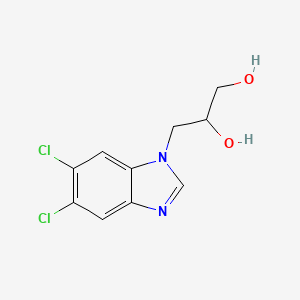
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
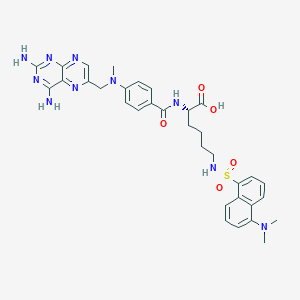
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
